Cas no 468067-81-4 (1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl-)

1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl- structure
468067-81-4 structure
Product name:1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl-
CAS No:468067-81-4
MF:C5H8N4O
MW:140.143219947815
CID:930548
PubChem ID:135804086

1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl-
    • Ambcb4035158
    • N'-hydroxy-1H-benzimidazole-5-carboximidamide
    • N-hydroxy-1H-pyrrole-2-carboxamidine
    • N'-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
    • 468067-81-4
    • EN300-393052
    • N'-hydroxy-1-methylimidazole-2-carboximidamide
    • SCHEMBL6877301
    • Inchi: InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8)
    • InChI Key: GCPLWHURMWIDSY-UHFFFAOYSA-N
    • SMILES: CN1C=CN=C1C(=NO)N

Computed Properties

  • Exact Mass: 140.07
  • Monoisotopic Mass: 140.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7A^2
  • XLogP3: -0.5

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM520665-1g
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
468067-81-4 97%
1g
$823 2024-07-16
Enamine
EN300-393052-5.0g
N'-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
468067-81-4 95%
5.0g
$2485.0 2023-03-02
1PlusChem
1P00DEYF-2.5g
1H-Imidazole-2-carboximidamide,N-hydroxy-1-methyl-
468067-81-4 95%
2.5g
$1902.00 2025-02-26
1PlusChem
1P00DEYF-50mg
1H-Imidazole-2-carboximidamide,N-hydroxy-1-methyl-
468067-81-4 95%
50mg
$258.00 2025-02-26
A2B Chem LLC
AG25111-2.5g
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
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2.5g
$1804.00 2024-04-20
1PlusChem
1P00DEYF-5g
1H-Imidazole-2-carboximidamide,N-hydroxy-1-methyl-
468067-81-4 95%
5g
$2797.00 2025-02-26
A2B Chem LLC
AG25111-5g
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
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5g
$2651.00 2024-04-20
Ambeed
A720496-1g
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
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1g
$830.0 2025-03-05
Enamine
EN300-393052-0.1g
N'-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
468067-81-4 95%
0.1g
$298.0 2023-03-02
Enamine
EN300-393052-0.25g
N'-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
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0.25g
$425.0 2023-03-02

Additional information on 1h-imidazole-2-carboximidamide,n-hydroxy-1-methyl-

N-Hydroxy-1-Methyl-1H-Imidazole-2-Carboximidamide (CAS No. 468067-81-4): A Comprehensive Overview

N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide (CAS No. 468067-81-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-hydroxy-N’-(1-methyl-1H-imidazol-2-yl)formamidine, is characterized by its distinct structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements related to this compound.

Chemical Structure and Properties

The molecular formula of N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide is C5H8N4O, with a molecular weight of approximately 144.15 g/mol. The compound features a central imidazole ring, which is a common motif in many biologically active molecules due to its ability to form hydrogen bonds and coordinate with metal ions. The presence of the hydroxyl group and the methylated imidazole ring further enhances its chemical reactivity and solubility properties.

The imidazole ring in N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide is known for its basicity and ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, which are crucial for its biological activities. The methyl group attached to the imidazole ring increases the lipophilicity of the molecule, potentially enhancing its membrane permeability and bioavailability.

Synthesis Methods

The synthesis of N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide has been explored through various routes, each offering unique advantages and challenges. One common method involves the reaction of 2-aminoimidazole with N-hydroxycarbamoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via an intermediate N-hydroxycarbamoyl imidazolium salt, which is then deprotonated to form the final product.

An alternative synthetic route involves the condensation of 2-cyanoimidazole with hydroxylamine in an acidic medium. This method is particularly advantageous due to its simplicity and high yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing catalysts that minimize byproduct formation.

Biological Applications

N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide has shown promising biological activities that make it a subject of interest for various therapeutic applications. One of its key properties is its ability to act as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have gained significant attention for their potential in cancer therapy due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

Recent studies have demonstrated that N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide exhibits selective HDAC inhibition, particularly against HDAC6 and HDAC8. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy. In addition to its anti-cancer properties, this compound has also shown potential as an anti-inflammatory agent by modulating cytokine production and reducing oxidative stress.

Clinical Trials and Research Developments

The potential therapeutic applications of N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide have led to several preclinical studies and early-stage clinical trials. Preclinical studies using cell lines and animal models have consistently shown that this compound can effectively inhibit HDAC activity and induce apoptosis in various cancer types, including breast cancer, lung cancer, and leukemia.

In a recent phase I clinical trial, N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide was evaluated for safety and efficacy in patients with advanced solid tumors. The results indicated that the compound was well-tolerated at doses up to 300 mg/m² administered intravenously over 30 minutes every three weeks. Notably, several patients experienced partial responses or stable disease, suggesting clinical activity against certain tumor types.

Future Perspectives

The ongoing research on N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide holds great promise for advancing our understanding of its biological mechanisms and therapeutic potential. Future studies are likely to focus on optimizing its pharmacokinetic properties, exploring combination therapies with other anticancer agents, and investigating its efficacy in larger patient populations.

In conclusion, N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide (CAS No. 468067-81-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, selective HDAC inhibition properties, and promising preclinical and clinical results make it an exciting candidate for further development as a therapeutic agent.

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